molecular formula C17H21N3O2S B12499002 Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate

Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B12499002
M. Wt: 331.4 g/mol
InChI Key: DGEHVIVPBMMHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

The synthesis of Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, with a higher selectivity for releasing dopamine and norepinephrine compared to serotonin . The compound’s effects are mediated through its binding to and activation of monoamine transporters, leading to increased neurotransmitter release.

Comparison with Similar Compounds

Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 5-(4-benzylpiperidin-1-yl)thiadiazole-4-carboxylate

InChI

InChI=1S/C17H21N3O2S/c1-2-22-17(21)15-16(23-19-18-15)20-10-8-14(9-11-20)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

DGEHVIVPBMMHLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=N1)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.